5-(2-Fluoroethoxy)indoline-2,3-dione
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Description
Synthesis Analysis
The synthesis of indoline derivatives has been studied extensively. For instance, the indoline skeleton can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine . Another study reported the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione .Scientific Research Applications
Synthesis and Antituberculosis Activity
A study by Karalı et al. (2007) presented the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones. The derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv, showcasing the potential of indoline-2,3-dione derivatives in developing antituberculosis agents (Karalı et al., 2007).
Antibacterial and Antifungal Activity
Deswal et al. (2020) explored the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles, demonstrating their considerable antibacterial and antifungal potency. This indicates the utility of indoline-2,3-dione derivatives in creating compounds with significant antimicrobial activities (Deswal et al., 2020).
Multigram Synthesis for Chemical Research
Sequeira et al. (2012) reported the multigram synthesis of a chiral substituted indoline via copper-catalyzed alkene aminooxygenation, highlighting the scalability of synthesizing complex indoline derivatives for chemical research applications (Sequeira et al., 2012).
Anticancer Potential
Kuruca et al. (2008) investigated the anticancer potential of new derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone on in vitro cell lines, indicating the importance of indoline-2,3-dione derivatives in developing chemotherapeutic agents (Kuruca et al., 2008).
Properties
IUPAC Name |
5-(2-fluoroethoxy)-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-3-4-15-6-1-2-8-7(5-6)9(13)10(14)12-8/h1-2,5H,3-4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUWGOYZCFOACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)C(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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